2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3N2O2. It is a derivative of pyridine, characterized by the presence of bromine, nitro, and trifluoromethyl groups.
Mechanism of Action
Target of Action
It’s known that this compound is used as a substrate in various chemical reactions .
Mode of Action
It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent , which suggests that it may interact with its targets through this mechanism.
Biochemical Pathways
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Result of Action
It’s known that compounds containing a trifluoromethyl group have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
It’s known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine typically involves the bromination and nitration of 3-(trifluoromethyl)pyridine. One common method includes the reaction of 3-(trifluoromethyl)pyridine with bromine in the presence of a catalyst, followed by nitration using nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products:
Nucleophilic Substitution: Products include 2-azido-3-nitro-5-(trifluoromethyl)pyridine or 2-thio-3-nitro-5-(trifluoromethyl)pyridine.
Reduction: The major product is 2-bromo-3-amino-5-(trifluoromethyl)pyridine
Scientific Research Applications
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of bioactive molecules and materials with specialized functions .
Properties
IUPAC Name |
2-bromo-3-nitro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTPNVWLMZFFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673512 | |
Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-90-9 | |
Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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